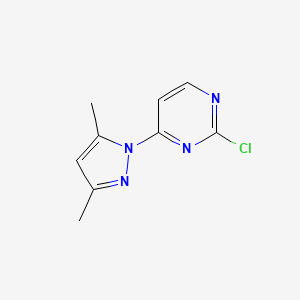

6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol

Übersicht

Beschreibung

The compound 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol is a derivative of pyrimidine, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their diverse range of biological activities and are often used in pharmaceuticals and agrochemicals. The specific compound , while not directly synthesized in the provided papers, is closely related to the compounds that were synthesized and studied. For instance, 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, a compound with a similar structure, has been synthesized and characterized, indicating the potential for related compounds to be synthesized and studied in a similar manner .

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves the reaction of substituted pyrimidinones with various reagents. In the case of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone, the synthesis was achieved by reacting 6-amino-5-nitroso-2-propargylsulfanyl-4(3H)-pyrimidinone with tert-butyl hydroperoxide, leading to the selective oxidation of the nitroso group to a nitro group . This method suggests that the synthesis of 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol could potentially be carried out through similar reactions, possibly involving the reduction of nitro groups to amino groups or the modification of side chains.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The structure of 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was elucidated using IR and 1H NMR spectroscopy, as well as X-ray diffraction analysis. The IR spectrum showed characteristic absorption bands for different functional groups, and the 1H NMR spectrum provided information on the chemical environment of the protons. X-ray diffraction analysis revealed the presence of two types of crystallographically independent molecules and the arrangement of molecules in the crystal due to hydrogen bonding and intermolecular interactions . These techniques would be similarly applicable to analyze the molecular structure of 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by the substituents attached to the ring. For example, the nitro group in 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone makes it susceptible to further chemical reactions, such as reduction to an amino group. The presence of a sulfanyl group could also offer sites for nucleophilic attack or serve as a leaving group in substitution reactions . The benzylation and nitrosation of related compounds, as mentioned in another study, indicate the versatility of pyrimidine derivatives in undergoing various chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, can vary depending on the substituents. The compound 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone is described as a crystalline substance, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture . These properties are important for the practical handling and storage of the compound. The chemical properties, including bond lengths and angles, provide insight into the stability and reactivity of the molecule. The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can influence the compound's crystalline structure and its behavior in the solid state .

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol is used in regioselective synthesis processes. For instance, its reaction with various iodobenzenes in the presence of a Pd-Cu catalyst leads to the synthesis of 5-amino-3-benzyl-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-ones. This one-pot procedure is straightforward and yields good-to-high results (Keivanloo et al., 2014).

Synthesis of Derivatives The compound is central to the synthesis of various pyrimidine derivatives. It plays a key role in the O-4-acetylamino-benzenesulfonylation reaction, leading to the creation of complex molecules with applications in various fields, including molecular structure analysis and electronics behavior investigation (Khalid et al., 2021).

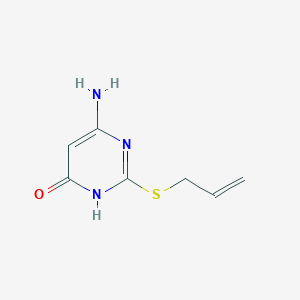

Synthesis of Pyrimidine Derivatives for Biological Screening It is used in the synthesis of novel pyrimidine derivatives that are screened for various biological activities. Some of these derivatives have shown promising results in anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat et al., 2014).

Electrophilic Heterocyclization The compound is involved in electrophilic heterocyclization reactions. It reacts with iodine and sulfuric acid to produce angular pyrazolothiazolopyrimidine derivatives, showcasing its versatility in creating complex chemical structures (Bentya et al., 2008).

Synthesis of Chalcones and Pyrimidines 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol is used in the synthesis of chalcones and their pyrimidine derivatives, which have been investigated for antibacterial and antifungal activities. The presence of nitro groups in these derivatives enhances their biological activity (Pandhurnekar et al., 2013).

Fluorescent Sensor Applications The compound is crucial in designing fluorescent sensors for detecting metal ions and is used in bacterial cell imaging and logic gate applications. It demonstrates significant sensitivity and selectivity in these applications (Yadav & Singh, 2018).

Synthesis of Hydrogen-Bonded Supramolecular Assemblies It serves as a suitable ligand in the synthesis of novel supramolecular assemblies. These assemblies exhibit extensive hydrogen-bonding intermolecular interactions, demonstrating the compound's role in creating complex molecular architectures (Fonari et al., 2004).

Inhibition Performance in Corrosion Derivatives of 6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol have been synthesized as corrosion inhibitors for mild steel in acidic solutions. These derivatives show good inhibition performance and are mixed-type inhibitors with predominant cathodic effectiveness (Hou et al., 2019).

Zukünftige Richtungen

Pyrimidines are one of the most important heterocycles with impressive pharmacological properties . Therefore, the continued development of diverse pyrimidine derivative compounds remains in high demand . This includes “6-Amino-2-(prop-2-en-1-ylsulfanyl)pyrimidin-4-ol” and similar compounds. Future research could focus on the synthesis, characterization, and exploration of the biological activities of these compounds.

Eigenschaften

IUPAC Name |

4-amino-2-prop-2-enylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c1-2-3-12-7-9-5(8)4-6(11)10-7/h2,4H,1,3H2,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUWAZUYYDWUPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC(=CC(=O)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365508 | |

| Record name | STK522309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667241 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57939-40-9 | |

| Record name | 6-Amino-2-(2-propen-1-ylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57939-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | STK522309 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)

![2-Benzylsulfanyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3032786.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)

![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)